Hydrogen-Bond Donor Count Reduction via N-Methylation vs. Primary Amine Analogs
The target compound possesses exactly 2 hydrogen-bond donor (HBD) sites—the secondary amine N–H and the triazole N–H—compared to 3 HBD sites for its closest primary amine analog, 2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-5-yl)ethanamine, which carries an additional primary amine proton [1]. In drug design, reducing HBD count from 3 to 2 is associated with improved passive membrane permeability (typically a 0.5–1.0 log unit increase in PAMPA permeability per HBD removed, per established medicinal chemistry principles) [2]. This distinction is critical when the triazole building block is intended for CNS-targeted or intracellular target applications where permeability is a design constraint.
| Evidence Dimension | Hydrogen-Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 2 HBD sites |
| Comparator Or Baseline | 2-(4-Fluorophenyl)-1-(1H-1,2,4-triazol-5-yl)ethanamine (primary amine analog): 3 HBD sites |
| Quantified Difference | Δ = –1 HBD (33% reduction) |
| Conditions | Computed from molecular structure (PubChem Cactvs 3.4.8.18); medicinal chemistry design principles |
Why This Matters
A 33% reduction in HBD count improves the probability of achieving adequate passive permeability and oral bioavailability, a go/no-go parameter in lead optimization.
- [1] PubChem. (2025). Computed hydrogen bond donor/acceptors for CID 65363369 and structural comparator CID entries. National Center for Biotechnology Information. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. (Establishes the inverse relationship between HBD count and permeability.) View Source
